CID 78061902
Description
CID 78061902 is a unique chemical entity registered in the PubChem database, a globally recognized repository for chemical compounds. For instance, highlights the use of GC-MS and mass spectrometry for characterizing CID-containing fractions in essential oils, suggesting that this compound may have been analyzed using similar techniques . Structural elucidation via these methods would typically involve fragmentation patterns and retention indices to confirm identity and purity.
However, its exact biological role, synthesis pathway, and applications remain unspecified in the available data.
Properties
Molecular Formula |
GePt3 |
|---|---|
Molecular Weight |
657.9 g/mol |
InChI |
InChI=1S/Ge.3Pt |
InChI Key |
OVSVWRDHLUWKHK-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 78061902 involves several steps, including specific reaction conditions and industrial production methods. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. These reactions may involve the use of catalysts, solvents, and specific temperatures to achieve the desired product. Industrial production methods often scale up these reactions to produce the compound in larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
CID 78061902 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.
Scientific Research Applications
CID 78061902 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, including drug development and disease treatment. Industrially, this compound is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of CID 78061902 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, altering their function and activity. The pathways involved may include enzymatic reactions, signal transduction, and gene expression. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78061902, comparisons are drawn to structurally or functionally related compounds from the evidence. Key parameters include molecular properties, bioactivity, and analytical characterization.
Table 1: Molecular and Pharmacological Properties
Key Findings:
Structural Analogues :
- Oscillatoxin derivatives () share complex polyketide backbones, often associated with marine biodiversity and cytotoxicity. This compound may belong to a structurally related family but lacks explicit data for direct comparison .
- Brominated aromatic compounds, such as CID 723760-76-7 (), exhibit moderate lipophilicity (LogP 1.67–2.09), comparable to small-molecule pharmaceuticals. This suggests this compound might also serve as a synthetic intermediate or bioactive scaffold .
Pharmacokinetic Profiles: Compounds like CID 57892468 () show high GI absorption and blood-brain barrier (BBB) permeability, traits critical for central nervous system drugs. CYP450 inhibition data (e.g., CID 12370669 in ) highlight the importance of metabolic stability in drug design. Such parameters are absent for this compound but would be essential for preclinical evaluation .
Synthetic Accessibility :
- This compound’s synthetic route might resemble methodologies in , where catalysts like A-FGO enhance reaction efficiency under green chemistry conditions. Yield optimization and purity (e.g., 94% in ) are critical benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
